Cas no 125138-50-3 (4-(2,4-Dichloro-5-methoxyphenoxy)aniline)

4-(2,4-Dichloro-5-methoxyphenoxy)aniline 化学的及び物理的性質
名前と識別子
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- 4-(2,4-Dichloro-5-methoxyphenoxy)aniline
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- インチ: 1S/C13H11Cl2NO2/c1-17-12-7-13(11(15)6-10(12)14)18-9-4-2-8(16)3-5-9/h2-7H,16H2,1H3
- InChIKey: YFZJGOSUXAYGIV-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=C(C=C1OC1C=CC(=CC=1)N)OC)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 259
- トポロジー分子極性表面積: 44.5
4-(2,4-Dichloro-5-methoxyphenoxy)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D435075-100mg |
4-(2,4-Dichloro-5-methoxyphenoxy)aniline |
125138-50-3 | 100mg |
$ 603.00 | 2023-09-07 | ||
TRC | D435075-25mg |
4-(2,4-Dichloro-5-methoxyphenoxy)aniline |
125138-50-3 | 25mg |
$ 201.00 | 2023-09-07 | ||
TRC | D435075-250mg |
4-(2,4-Dichloro-5-methoxyphenoxy)aniline |
125138-50-3 | 250mg |
$ 1179.00 | 2023-09-07 |
4-(2,4-Dichloro-5-methoxyphenoxy)aniline 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
4-(2,4-Dichloro-5-methoxyphenoxy)anilineに関する追加情報
Introduction to 4-(2,4-Dichloro-5-methoxyphenoxy)aniline (CAS No. 125138-50-3)
4-(2,4-Dichloro-5-methoxyphenoxy)aniline (CAS No. 125138-50-3) is a highly specialized organic compound with significant applications in various industries, particularly in the field of chemistry and materials science. This compound is characterized by its unique chemical structure, which includes a phenoxy group substituted with dichloro and methoxy groups, as well as an aniline moiety. The compound's structure and properties make it a valuable component in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.
The synthesis of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline involves a series of carefully controlled chemical reactions, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity and yield. Researchers have also explored the use of catalytic systems to enhance the reaction efficiency and reduce environmental impact.
One of the most notable applications of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline is in the development of novel herbicides. Studies have shown that this compound exhibits excellent activity against a wide range of weeds, making it a promising candidate for agricultural use. Furthermore, its ability to selectively target specific plant species minimizes its impact on non-target organisms and the environment.
In addition to its agricultural applications, 4-(2,4-Dichloro-5-methoxyphenoxy)aniline has also been investigated for its potential in pharmaceutical research. Recent studies have highlighted its role as a precursor in the synthesis of bioactive compounds with anti-inflammatory and anti-cancer properties. The compound's ability to interact with cellular pathways involved in inflammation and tumor growth has garnered significant attention from researchers in the medical field.
The physical and chemical properties of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline are well-documented, with research focusing on its stability under various conditions and its reactivity in different chemical environments. For instance, studies have demonstrated that the compound exhibits good thermal stability and is resistant to hydrolysis under mild conditions. These properties make it suitable for use in diverse industrial processes.
From an environmental perspective, the ecological impact of 4-(2,4-Dichloro-5-methoxyphenoxy)aniline has been a subject of recent research. Studies have shown that while the compound is effective in its intended applications, it can persist in certain environmental compartments if not properly managed. Therefore, researchers are exploring methods to enhance its biodegradability or develop alternatives with lower environmental footprints.
In conclusion, 4-(2,4-Dichloro-5-methoxyphenoxy)aniline (CAS No. 125138-50-3) is a versatile compound with wide-ranging applications across multiple industries. Its unique chemical structure and properties make it an invaluable tool for scientists and engineers working on cutting-edge research projects. As advancements continue to be made in synthetic chemistry and materials science, the potential uses of this compound are expected to expand further.
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